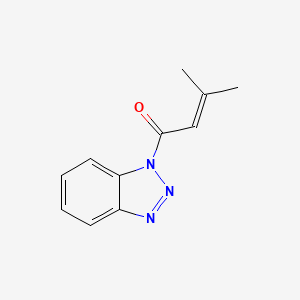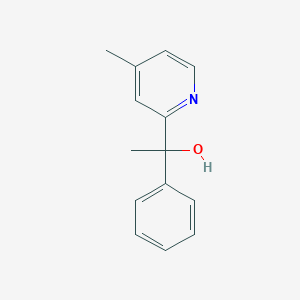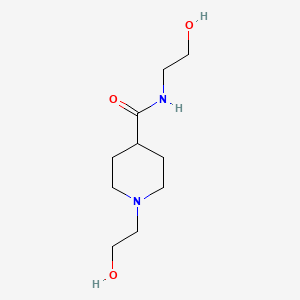
1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane is an organic compound with the molecular formula C27H40N4 This compound features a piperidine ring and a pyridine ring, making it a versatile molecule in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between the piperidine and pyridine rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions and improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
科学的研究の応用
1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions through its pyridine and piperidine rings, forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: An aromatic heterocyclic compound with a six-membered ring containing one nitrogen atom.
1,4-Dihydropyridine: A compound with a six-membered ring containing two nitrogen atoms, known for its medicinal properties.
Uniqueness
1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and applications. The presence of both rings allows for diverse interactions with biological targets, making it a valuable compound in research and development.
特性
IUPAC Name |
4-[2-[4-[3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4/c1(2-24-8-18-30(19-9-24)22-12-26-4-14-28-15-5-26)3-25-10-20-31(21-11-25)23-13-27-6-16-29-17-7-27/h4-7,14-17,24-25H,1-3,8-13,18-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKZXUNEYKANQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=NC=C3)CCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]-](/img/structure/B7780373.png)



![N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide](/img/structure/B7780407.png)
![2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol](/img/structure/B7780419.png)

